N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a xanthene core linked to a pyridine ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the xanthene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, where the carboxylic acid derivative of the xanthene core reacts with an amine derivative of the pyridine ring in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or xanthene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and fluorescent dyes due to its unique electronic properties.
Biological Research: The compound is investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound shares a similar pyridine moiety but has a quinazoline core instead of a xanthene core.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another similar compound with a quinazoline core and an indazole moiety.
Uniqueness
N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence and electronic conductivity.
Properties
Molecular Formula |
C20H16N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-6-12-18(21-13)22-20(23)19-14-8-2-4-10-16(14)24-17-11-5-3-9-15(17)19/h2-12,19H,1H3,(H,21,22,23) |
InChI Key |
YVHYOAVCZAADHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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